molecular formula C17H11ClN2O4 B12828996 4-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)benzoic acid

4-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)benzoic acid

Katalognummer: B12828996
Molekulargewicht: 342.7 g/mol
InChI-Schlüssel: WICOSEKIAWUUAV-ZROIWOOFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to an imidazolidinone ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)benzoic acid typically involves multiple steps. One common method starts with the preparation of the imidazolidinone ring, followed by the introduction of the chlorophenyl group and finally the benzoic acid moiety. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

4-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the imidazolidinone ring or the benzoic acid moiety.

    Substitution: This reaction can replace the chlorophenyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)benzoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-((1-(4-Bromophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)benzoic acid
  • 4-((1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)benzoic acid
  • 4-((1-(4-Methylphenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)benzoic acid

Uniqueness

4-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)benzoic acid is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows it to interact with different molecular targets compared to its analogs, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C17H11ClN2O4

Molekulargewicht

342.7 g/mol

IUPAC-Name

4-[(Z)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]benzoic acid

InChI

InChI=1S/C17H11ClN2O4/c18-12-5-7-13(8-6-12)20-15(21)14(19-17(20)24)9-10-1-3-11(4-2-10)16(22)23/h1-9H,(H,19,24)(H,22,23)/b14-9-

InChI-Schlüssel

WICOSEKIAWUUAV-ZROIWOOFSA-N

Isomerische SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)O

Kanonische SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.